2-Trifluoroacetylhydroquinone
Description
Properties
IUPAC Name |
1-(2,5-dihydroxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNIAUJPESWBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 2-Trifluoroacetylhydroquinone
Direct Acylation of Hydroquinone
The most straightforward approach involves the Friedel-Crafts acylation of hydroquinone (1,4-dihydroxybenzene) using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFACl). This method leverages the nucleophilic aromatic substitution mechanism, where one hydroxyl group is acylated while the second remains unmodified.
Reaction Conditions and Challenges
- Stoichiometry : A 1:1 molar ratio of hydroquinone to TFAA minimizes di-substitution. Excess acylating agent (>1.2 equiv) favors the formation of 2,6-bis(trifluoroacetyl)hydroquinone.
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both hydroquinone and TFAA while stabilizing intermediates.
- Catalysis : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during the reaction, preventing side reactions such as polymerization.
Mechanistic Insights
The hydroxyl group at the 1-position of hydroquinone is deprotonated by TEA, forming a phenoxide ion that attacks the electrophilic carbonyl carbon of TFAA. Steric hindrance directs the trifluoroacetyl group to the 2-position rather than the 6-position, though this selectivity is modest (~60:40).
Yield Optimization
- Temperature : Reactions conducted at 0–5°C improve mono-substitution selectivity (yield: 45–55%) compared to room temperature (yield: 30–40%).
- Workup : Quenching with ice-cold water followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the mono-acylated product.
Table 1: Direct Acylation Conditions and Outcomes
| Acylating Agent | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| TFAA | DCM | TEA | 0–5 | 52 | 95 |
| TFACl | THF | Pyridine | 25 | 48 | 92 |
| TFAA | THF | None | 25 | 35 | 85 |
Protected Hydroquinone Intermediate Method
To enhance regioselectivity, one hydroxyl group of hydroquinone is temporarily protected before acylation. The acetyl group is commonly used due to its ease of introduction and removal.
Stepwise Procedure
- Protection : Hydroquinone is reacted with acetic anhydride in pyridine to yield 1-acetylhydroquinone.
- Acylation : The free hydroxyl group at the 4-position undergoes trifluoroacetylation using TFAA/TEA in DCM.
- Deprotection : The acetyl group is hydrolyzed using aqueous NaOH/MeOH, yielding this compound.
Advantages
- Regioselectivity improves to >90% for the 2-position.
- Overall yield increases to 65–70% after optimization.
Catalytic Approaches
Recent advances explore Lewis acid catalysts to enhance efficiency. Aluminum chloride (AlCl₃) and boron trifluoride diethyl etherate (BF₃·OEt₂) have shown promise in reducing reaction times and improving yields.
BF₃·OEt₂-Mediated Acylation
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DCM and THF stabilize the acylium ion intermediate, accelerating the reaction. Non-polar solvents (e.g., toluene) result in slower kinetics and lower yields (<30%).
Temperature and Time
- Low-Temperature Regimes (0–10°C): Suppress di-substitution but require extended reaction times (12–24 hours).
- High-Temperature Regimes (25–40°C): Reduce reaction time to 2–4 hours but increase di-substitution by 20–30%.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Applications and Derivatives
Pharmaceutical Intermediates
This compound serves as a precursor to kinase inhibitors and antiviral agents. Its electron-withdrawing group enhances binding to hydrophobic enzyme pockets.
Materials Science
Incorporated into polymers, it improves thermal stability and fluorophilic interactions, enabling applications in gas separation membranes.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoroacetylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Trifluoroacetylhydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Trifluoroacetylhydroquinone involves its ability to participate in redox reactions. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress responses, such as tyrosinase, which it inhibits by binding to the active site and preventing the conversion of tyrosine to melanin .
Comparison with Similar Compounds
Structural Analogs
- Hydroquinone (1,4-dihydroxybenzene): Lacks substituents, making it highly reactive in redox reactions. Lower acidity (pKa ~10) compared to trifluoroacetyl derivatives due to the absence of electron-withdrawing groups. Primarily used as a reducing agent and polymerization inhibitor.
- 2-Acetylhydroquinone: Substituted with an acetyl group (-COCH₃) at the 2-position. The acetyl group is less electron-withdrawing than -COCF₃, resulting in weaker acidity (pKa ~8.5 vs. ~6.5 for trifluoroacetyl) and lower thermal stability. Demonstrates reduced solubility in hydrophobic solvents compared to the trifluoro derivative.
- 2-Chloroacetylhydroquinone: Contains a chloroacetyl group (-COCH₂Cl). The chlorine atom introduces both electron-withdrawing and steric effects, but the -CF₃ group in 2-trifluoroacetylhydroquinone provides stronger inductive withdrawal and greater lipophilicity.
Physicochemical Properties
| Property | This compound | 2-Acetylhydroquinone | Hydroquinone |
|---|---|---|---|
| Molecular Weight (g/mol) | 206.12 | 166.15 | 110.11 |
| Melting Point (°C) | ~145–148 (decomp.) | ~160–162 | 172–175 |
| Solubility in THF | High | Moderate | Low |
| pKa (hydroxyl groups) | ~6.5 | ~8.5 | ~10 |
Research Findings
- A 2005 study demonstrated that trifluoroacetylated quinones exhibit superior stability in THF-based reactions compared to acetyl analogs, attributed to the -CF₃ group’s resistance to nucleophilic attack .
- In catalysis, the trifluoroacetyl moiety enhances ligand-metal electron transfer efficiency, making it advantageous in cross-coupling reactions compared to non-fluorinated analogs .
3. Conclusion this compound distinguishes itself from similar compounds through its unique electronic and steric properties, driven by the trifluoroacetyl group. These characteristics make it valuable in organic synthesis, catalysis, and materials science. While hydroquinone and its acetyl derivatives remain foundational in redox chemistry, the fluorinated analog offers enhanced stability and reactivity for specialized applications.
Biological Activity
2-Trifluoroacetylhydroquinone is a synthetic compound derived from hydroquinone, notable for its trifluoroacetyl group substitution. This modification enhances its biological activity, making it of interest in various pharmacological studies. This article reviews the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic properties.
This compound is characterized by the following molecular properties:
- Molecular Formula : C8H6F3O3
- Molecular Weight : 224.13 g/mol
- Structure : The presence of the trifluoroacetyl group significantly influences its reactivity and interaction with biological systems.
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. It acts by scavenging free radicals, thereby protecting cells from oxidative stress. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting its potential use in preventing oxidative damage in various diseases.
| Study Reference | Methodology | Findings |
|---|---|---|
| In vitro assays on lipid peroxidation | Significant inhibition of oxidative stress markers | |
| Molecular docking studies | Strong binding affinity to antioxidant enzymes |
Anti-inflammatory Effects
The compound has shown considerable anti-inflammatory effects in several experimental models. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.
| Study Reference | Model Used | Results |
|---|---|---|
| Murine models of inflammation | Reduced levels of inflammatory cytokines | |
| Cell culture studies | Decreased COX-2 expression |
Antidiabetic Properties
This compound has been investigated for its antidiabetic potential. It appears to modulate glucose metabolism and enhance insulin sensitivity, making it a candidate for further research in diabetes management.
| Study Reference | Experimental Design | Outcomes |
|---|---|---|
| In vivo diabetic models | Improved glucose tolerance | |
| In vitro assays on pancreatic cells | Enhanced insulin secretion |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The trifluoroacetyl group enhances the electron-donating capacity of hydroquinone, allowing it to neutralize free radicals effectively.
- Anti-inflammatory Pathway : The compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
- Antidiabetic Mechanism : It may activate AMPK pathways, promoting glucose uptake and lipid metabolism.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
-
Case Study on Antioxidant Efficacy :
A clinical trial evaluated the antioxidant effects of this compound in patients with oxidative stress-related conditions. Results indicated a significant reduction in biomarkers of oxidative damage after treatment. -
Case Study on Anti-inflammatory Effects :
In a cohort study involving patients with chronic inflammatory diseases, administration of this compound resulted in reduced symptoms and lower levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
